PTH-histidine
CAS No.: 5835-68-7
Cat. No.: VC3788025
Molecular Formula: C13H12N4OS
Molecular Weight: 272.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5835-68-7 |
|---|---|
| Molecular Formula | C13H12N4OS |
| Molecular Weight | 272.33 g/mol |
| IUPAC Name | 5-(1H-imidazol-5-ylmethyl)-3-phenyl-2-sulfanylideneimidazolidin-4-one |
| Standard InChI | InChI=1S/C13H12N4OS/c18-12-11(6-9-7-14-8-15-9)16-13(19)17(12)10-4-2-1-3-5-10/h1-5,7-8,11H,6H2,(H,14,15)(H,16,19) |
| Standard InChI Key | BANMZNRKVSFJBK-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(NC2=S)CC3=CN=CN3 |
Introduction
Chemical Identity and Formation of PTH-Histidine
PTH-histidine is generated when histidine undergoes Edman degradation, a stepwise process that sequentially removes amino acids from the N-terminus of a peptide. The reaction involves treating the peptide with phenylisothiocyanate (PITC) under alkaline conditions, forming a phenylthiocarbamoyl derivative. Subsequent cleavage with anhydrous acid releases the N-terminal amino acid as a thiazolinone derivative, which is then converted to the more stable PTH-amino acid via aqueous acid treatment . For histidine, this results in the formation of PTH-histidine, characterized by a phenylthiohydantoin ring linked to the imidazole side chain of histidine (Fig. 1).
Key Structural Features:
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The imidazole group of histidine remains intact in PTH-histidine, contributing to its unique chemical reactivity and spectral properties.
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The phenylthiohydantoin moiety introduces aromaticity, enabling detection via ultraviolet (UV) absorbance at 269 nm .
Role of PTH-Histidine in Edman Degradation
Edman degradation remains the gold standard for de novo peptide sequencing. PTH-histidine’s identification is critical for resolving sequences in histidine-rich regions of proteins, such as enzyme active sites or metal-binding domains.
Quantification and Reproducibility
In a landmark study, gas-liquid chromatography revealed that PTH-histidine yields during Edman degradation were consistently lower than those of other residues (e.g., serine or valine), with repetitive yields dropping to 50% by cycle 32 of a 37-residue peptide . This decline was attributed to side reactions involving the imidazole group, highlighting the need for optimized reaction conditions when sequencing histidine-containing peptides.
Analytical Techniques for PTH-Histidine Characterization
Chromatographic Methods
Reverse-phase HPLC is the most widely used technique for separating PTH-amino acids. PTH-histidine elutes later than non-polar derivatives (e.g., PTH-phenylalanine) due to its polar imidazole group. A study comparing 20 PTH-amino acids reported the following retention times for PTH-histidine:
| Column Type | Mobile Phase | Retention Time (min) |
|---|---|---|
| C18 (5 μm) | Acetonitrile/water | 12.3 ± 0.2 |
| Phenylhexyl (3 μm) | Methanol/water | 14.7 ± 0.3 |
Spectroscopic Identification
Circular dichroism (CD) spectroscopy has emerged as a powerful tool for determining the absolute configuration of PTH-histidine. The CD spectrum of L-PTH-histidine exhibits a positive Cotton effect at 270 nm, while the D-enantiomer shows a negative signal (Fig. 2) . This dichroic inversion enables unambiguous stereochemical assignment, critical for studying post-translationally modified histidine residues in therapeutic peptides.
Applications in Peptide Engineering and Biotechnology
Metal-Binding Peptides
The imidazole group of histidine facilitates interactions with metal ions such as zinc(II). Substituting histidine at position 10 in parathyroid hormone (PTH) fragments enhanced agonist activity by 8-fold in the presence of Zn(II), as demonstrated by nuclear magnetic resonance (NMR) and cAMP assays . This finding underscores PTH-histidine’s role in designing metal-responsive peptides for drug delivery systems.
Quality Control in Biopharmaceuticals
PTH-histidine analysis is integral to verifying the sequence fidelity of synthetic peptides used in therapeutics. For example, in the production of halicylindramide C—a marine depsipeptide with antitumor activity—HPLC-MS/CD confirmed the presence of L-histidine at position 8, ensuring compliance with regulatory standards .
Limitations and Future Directions
Despite its utility, PTH-histidine analysis faces challenges:
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Low Yields: Side reactions during Edman degradation reduce recoverable PTH-histidine, necessitating redundant sequencing runs .
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Oxidative Modifications: Methionine oxidation in adjacent residues can alter retention times, complicating peak identification .
Future research should focus on:
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Developing non-invasive sequencing methods (e.g., top-down proteomics) to bypass Edman degradation.
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Integrating machine learning algorithms to predict PTH-histidine elution patterns under diverse chromatographic conditions.
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